molecular formula C5H7F2NO2 B1258645 (S)-4,4-Difluoropyrrolidine-2-carboxylic acid CAS No. 52683-81-5

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid

Cat. No.: B1258645
CAS No.: 52683-81-5
M. Wt: 151.11 g/mol
InChI Key: ZPBIYZHGBPBZCK-VKHMYHEASA-N
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Description

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development. The presence of fluorine atoms in the molecule can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable building block in the synthesis of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid.

    Fluorination: The introduction of fluorine atoms is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reaction Conditions: The fluorination reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Fluorination: Utilizing continuous flow reactors to achieve efficient and scalable fluorination.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Incorporated into peptides and proteins to study their structure and function.

    Medicine: Potential use in the development of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid involves its incorporation into biologically active molecules, where the fluorine atoms can influence the molecule’s interaction with biological targets. The presence of fluorine can enhance binding affinity to enzymes or receptors, alter metabolic pathways, and improve the overall pharmacokinetic profile of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Fluoropyrrolidine-2-carboxylic acid: A similar compound with a single fluorine atom.

    (S)-4,4-Dichloropyrrolidine-2-carboxylic acid: A compound with chlorine atoms instead of fluorine.

Uniqueness

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly enhance its chemical and biological properties compared to its mono-fluorinated or chlorinated analogs. The dual fluorination can lead to improved metabolic stability and bioavailability, making it a valuable compound in drug design and development.

Properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBIYZHGBPBZCK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200653
Record name 4,4-Difluoroproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52683-81-5
Record name 4,4-Difluoroproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052683815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Difluoroproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
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